![molecular formula C15H13NO2S2 B4652230 2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole
Overview
Description
Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole have been studied for their antimicrobial, anti-inflammatory, and COX inhibitory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminothiophenol with various reagents . For example, one study described the synthesis of 2-(4-methylsulfonylphenyl) indole derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary greatly depending on the substituents attached to the benzothiazole ring. For example, the compound “2-(Methylsulfonyl)benzo[d]thiazole” has a molecular formula of C8H7NO2S2 .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be quite diverse, depending on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary greatly depending on the specific derivative. For example, the compound “2-(Methylsulfonyl)benzo[d]thiazole” has a molecular weight of 213.277 Da .Scientific Research Applications
Antimicrobial Activity
Compounds with a similar structure, specifically 2-(4-methylsulfonylphenyl) indole derivatives, have been synthesized and evaluated for their antimicrobial activities . These compounds have shown potent antibacterial activity against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .
Anti-inflammatory Activity
The same series of 2-(4-methylsulfonylphenyl) indole derivatives were also assessed for their anti-inflammatory activities . They showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
COX Inhibitory Activity
These compounds have also been evaluated for their COX inhibitory activities . They were found to release moderate amounts of NO to decrease the side effects associated with selective COX-2 inhibitors .
Synthesis of Novel Sulfonamide Compounds
Compounds with similar structures have been used in the synthesis of novel sulfonamide compounds . For example, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
Crystallographic Analysis
The slow evaporation method was used to form single crystals of the named compound from methanolic solution . The compound was characterized by X-ray crystallographic analysis .
Spectroscopic Methods
The compound was also characterized by spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) .
Mechanism of Action
Target of Action
The primary targets of 2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole are Cyclooxygenase-2 (COX-2) enzymes . COX-2 enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole interacts with COX-2 enzymes, inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, COX-2 enzymes convert arachidonic acid into prostaglandins. By inhibiting COX-2, the compound disrupts this pathway, leading to reduced production of prostaglandins .
Result of Action
The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and disrupting the production of prostaglandins, the compound can alleviate symptoms associated with conditions like arthritis .
Safety and Hazards
Future Directions
The future directions for research on benzothiazole derivatives are likely to involve the synthesis of new derivatives and the exploration of their potential biological activities. There is ongoing interest in developing benzothiazole derivatives that have antimicrobial and anti-inflammatory activities .
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylmethyl]-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-11-6-8-12(9-7-11)20(17,18)10-15-16-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDLHOSLAHEVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolylsulfonyl)methylbenzothiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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